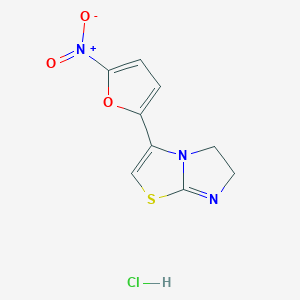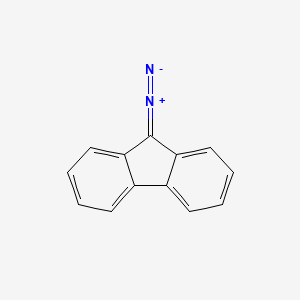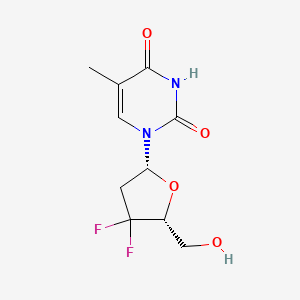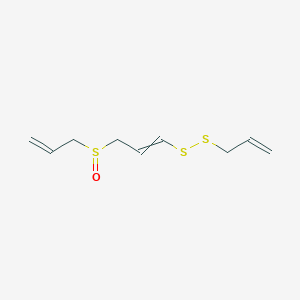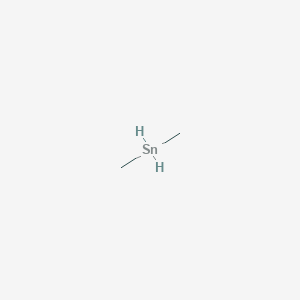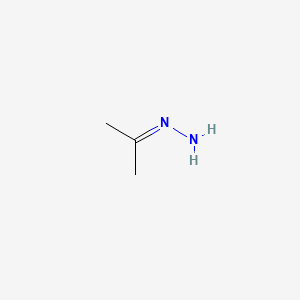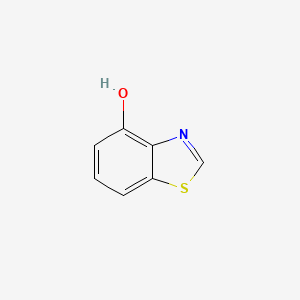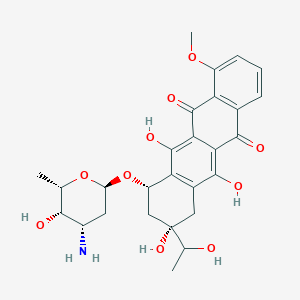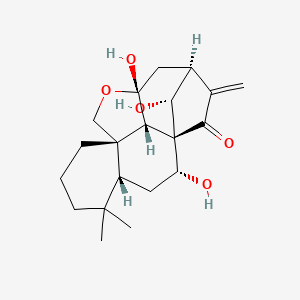
Lomefloxacino
Descripción general
Descripción
La lomefloxacina es un antibiótico fluoroquinolónico utilizado para tratar infecciones bacterianas, incluidas la bronquitis y las infecciones del tracto urinario. También se emplea como tratamiento profiláctico para prevenir infecciones del tracto urinario en pacientes que se someten a procedimientos quirúrgicos transrectales o transuretrales . La lomefloxacina es conocida por su amplia actividad antimicrobiana contra bacterias grampositivas y gramnegativas .
Aplicaciones Científicas De Investigación
La lomefloxacina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran antibióticos fluoroquinolónicos.
Biología: La lomefloxacina se emplea en la investigación sobre mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antimicrobianos.
Medicina: Se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de infecciones bacterianas.
Industria: La lomefloxacina se utiliza en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración
Mecanismo De Acción
La lomefloxacina ejerce sus efectos inhibiendo la replicación del ADN bacteriano. Se dirige a las enzimas bacterianas ADN girasa y topoisomerasa IV, que son esenciales para la transcripción y replicación del ADN bacteriano. Al interferir con estas enzimas, la lomefloxacina evita que las bacterias se reproduzcan y finalmente conduce a su muerte .
Análisis Bioquímico
Biochemical Properties
Lomefloxacin exerts its bactericidal effects by interfering with the activity of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, Lomefloxacin prevents the bacteria from replicating and transcribing their DNA, leading to cell death . The compound interacts with these enzymes through binding interactions, which disrupt their normal function and inhibit bacterial growth.
Cellular Effects
Lomefloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication and transcription, which are essential for bacterial survival. This inhibition leads to the disruption of cell signaling pathways and gene expression in bacterial cells. Additionally, Lomefloxacin can cause phototoxicity and central nervous system adverse effects in human cells, including dizziness, tremors, and anxiety .
Molecular Mechanism
The molecular mechanism of Lomefloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. By binding to these enzymes, Lomefloxacin inhibits their activity, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The primary target for gram-negative bacteria is DNA gyrase, while topoisomerase IV is the primary target for gram-positive bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lomefloxacin can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that Lomefloxacin maintains its antibacterial activity over extended periods, but its efficacy can be influenced by factors such as pH and temperature . In vitro and in vivo studies have demonstrated that Lomefloxacin can have long-term effects on cellular function, including the development of bacterial resistance over time .
Dosage Effects in Animal Models
The effects of Lomefloxacin vary with different dosages in animal models. At therapeutic doses, Lomefloxacin effectively treats bacterial infections without causing significant adverse effects. At high doses, Lomefloxacin can cause toxic effects, including cartilage erosion and arthropathy in juvenile animals . These findings highlight the importance of carefully monitoring dosage to avoid adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Lomefloxacin is minimally metabolized in the human body, with the majority of the compound being excreted unchanged in the urine. Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant . The compound’s metabolism can be influenced by interactions with other drugs, which can either increase or decrease its metabolic rate .
Transport and Distribution
Lomefloxacin is well-absorbed and widely distributed throughout the body. It has a high degree of tissue distribution and can penetrate various tissues, including the respiratory tract and urinary tract . The compound is minimally bound to plasma proteins, which allows for efficient transport and distribution within the body. Lomefloxacin can also chelate with heavy metals, which can affect its absorption and distribution .
Subcellular Localization
Lomefloxacin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV. The compound’s ability to penetrate bacterial cells and reach its target enzymes is crucial for its antibacterial activity . Lomefloxacin does not undergo significant post-translational modifications, but its activity can be influenced by the presence of other molecules within the bacterial cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La lomefloxacina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del ácido 1-etil-6,8-difluoro-7-(3-metilpiperazin-1-il)-4-oxoquinolina-3-carboxílico con reactivos apropiados bajo condiciones controladas . La síntesis generalmente implica calentar los reactivos a temperaturas alrededor de 60-70 °C en un medio neutro usando una solución de amoníaco al 5% a pH 7-8 .
Métodos de producción industrial
En entornos industriales, el clorhidrato de lomefloxacina se puede preparar disolviendo hidróxido de sodio en agua de inyección de enfriamiento, seguido de la adición de clorhidrato de lomefloxacina hasta que la solución se aclare. Luego se agrega ácido clorhídrico para precipitar el compuesto, que posteriormente se centrifuga, filtra y se liofiliza para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La lomefloxacina experimenta varias reacciones químicas, que incluyen:
Oxidación: La lomefloxacina se puede oxidar bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la lomefloxacina.
Sustitución: La lomefloxacina puede sufrir reacciones de sustitución, particularmente involucrando sus átomos de flúor.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, pero a menudo involucran temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción específico. Por ejemplo, la oxidación puede producir derivados oxidados de la lomefloxacina, mientras que las reacciones de sustitución pueden producir varios derivados de quinolona sustituidos .
Comparación Con Compuestos Similares
La lomefloxacina es parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como ciprofloxacina, levofloxacina y moxifloxacina. En comparación con estos compuestos similares, la lomefloxacina es única en su estructura química específica y sus efectos adversos asociados a la fototoxicidad y al sistema nervioso central . Si bien todas las fluoroquinolonas comparten un mecanismo de acción común, las propiedades distintas de la lomefloxacina la hacen adecuada para aplicaciones clínicas específicas.
Lista de compuestos similares
- Ciprofloxacina
- Levofloxacina
- Moxifloxacina
- Temafloxacina
Propiedades
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98079-51-7 | |
| Record name | Lomefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
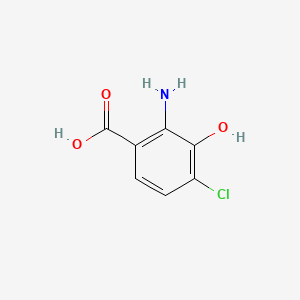
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1199880.png)

